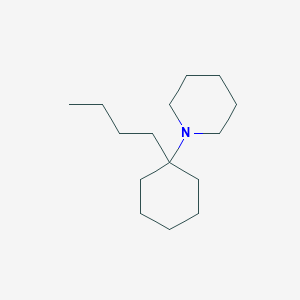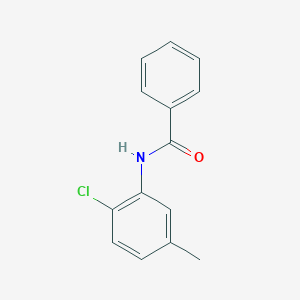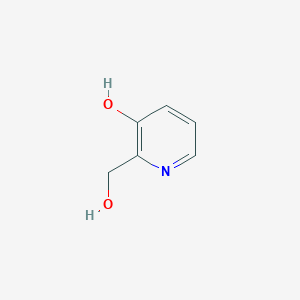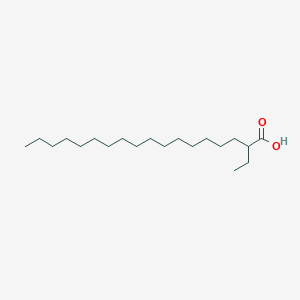![molecular formula C18H16Cl4O2 B082974 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol CAS No. 13168-35-9](/img/structure/B82974.png)
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, including immune cells. Activation of these receptors leads to a range of effects, including pain relief, anti-inflammatory effects, and modulation of immune function.
Efectos Bioquímicos Y Fisiológicos
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, and has been studied for its potential use in the treatment of chronic pain. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has also been shown to have anti-tumor effects, and has been studied for its potential use in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has several advantages as a tool in laboratory experiments. It is a potent agonist of the cannabinoid receptors, and has been extensively studied for its effects on various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also limitations to its use. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, it has been shown to have potential side effects, including changes in blood pressure and heart rate.
Direcciones Futuras
There are several potential future directions for research on 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, there is ongoing research into the use of 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 as a tool in the study of the endocannabinoid system and its role in various physiological processes. Finally, there is ongoing research into the development of synthetic cannabinoids with improved therapeutic profiles, including reduced side effects and improved efficacy.
Métodos De Síntesis
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 can be synthesized using several methods, including the reaction of 4-chloro-3-methylphenol with cyclohexanone in the presence of sodium hydroxide and the reaction of 3,5-dichloro-4-hydroxybenzoyl chloride with cyclohexanone in the presence of triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
Propiedades
Número CAS |
13168-35-9 |
|---|---|
Nombre del producto |
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
Fórmula molecular |
C18H16Cl4O2 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H16Cl4O2/c19-12-6-10(7-13(20)16(12)23)18(4-2-1-3-5-18)11-8-14(21)17(24)15(22)9-11/h6-9,23-24H,1-5H2 |
Clave InChI |
ANLICCDGDIUHJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
SMILES canónico |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Otros números CAS |
13168-35-9 |
Sinónimos |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxy-phenyl)cyclohexyl]phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




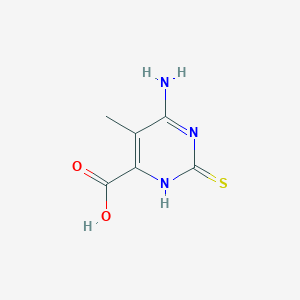

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
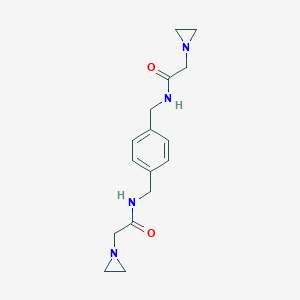
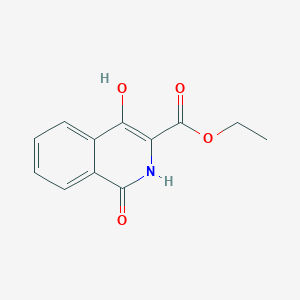
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
